molecular formula C8H8FNO4S B1520284 4-Fluoro-3-methanesulfonamidobenzoic acid CAS No. 1184452-50-3

4-Fluoro-3-methanesulfonamidobenzoic acid

Cat. No.: B1520284
CAS No.: 1184452-50-3
M. Wt: 233.22 g/mol
InChI Key: CPRDLCOJNODCAS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methanesulfonamidobenzoic acid is a fluorinated benzoic acid derivative with a methanesulfonamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methanesulfonamidobenzoic acid typically involves the following steps:

  • Fluorination: Starting with 3-methanesulfonamidobenzoic acid, the fluorination at the 4-position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for fluorination and purification can streamline production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methanesulfonamidobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.

  • Reduction: LiAlH₄, H₂, Pd/C catalyst.

  • Substitution: NaN₃, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Azides, alkylated products.

Scientific Research Applications

4-Fluoro-3-methanesulfonamidobenzoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a fluorescent probe or a molecular tool in biological studies.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methanesulfonamidobenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Fluoro-4-methanesulfonamidobenzoic acid

  • 4-Fluoro-2-methanesulfonamidobenzoic acid

  • 4-Fluoro-3-hydroxybenzoic acid

Uniqueness: 4-Fluoro-3-methanesulfonamidobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both fluorine and methanesulfonamide groups provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-fluoro-3-(methanesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRDLCOJNODCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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